molecular formula C16H20N4O3S B2405189 N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 899732-26-4

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2405189
CAS No.: 899732-26-4
M. Wt: 348.42
InChI Key: QGBJYWOBKBHOEP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and a sulfanylacetamide group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridopyrimidine core, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include various amines, acyl chlorides, and thiols. The reaction conditions usually involve heating under reflux, the use of organic solvents such as dimethylformamide (DMF), and the presence of catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The pyridopyrimidine core is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the sulfanylacetamide group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide can be compared with other pyridopyrimidine derivatives such as:

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.

    API-1: A promising antiproliferative agent targeting cancer cells.

What sets this compound apart is its unique combination of the pyridopyrimidine core and the sulfanylacetamide group, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-19-14-13(15(22)20(2)16(19)23)11(7-8-17-14)24-9-12(21)18-10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJYWOBKBHOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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